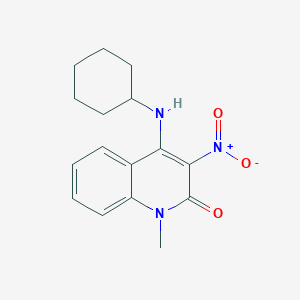
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. This compound has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone binds to the AMPA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in the excitatory postsynaptic potential and a reduction in synaptic transmission. The blockade of AMPA receptors by 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to reduce synaptic plasticity and impair learning and memory in animal models.
Biochemical and Physiological Effects:
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. In addition to its role in synaptic transmission and plasticity, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to modulate the release of other neurotransmitters such as dopamine and serotonin. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. However, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can also have toxic effects at high concentrations, leading to neuronal death and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, allowing for precise manipulation of glutamate receptor function. It is also relatively stable and easy to use in experiments. However, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can have off-target effects at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective AMPA receptor antagonists for therapeutic use. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone and its potential toxic effects at high concentrations.
Conclusion:
In conclusion, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, or 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for lab experiments, including its potency and selectivity, but also has limitations such as off-target effects and potential toxicity. Future research on 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone will help to further our understanding of glutamate receptor function and its role in disease.
Synthesemethoden
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized using a multistep process starting from 2,3-dichloro-5-nitrobenzoic acid. The first step involves the conversion of the acid to the corresponding amide using cyclohexylamine. The amide is then reduced to the corresponding amine using sodium borohydride. The final step involves the cyclization of the amine with methyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then purified using column chromatography to obtain pure 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone.
Wissenschaftliche Forschungsanwendungen
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of functions, including learning and memory, synaptic plasticity, and neurodegeneration. 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory synaptic transmission.
Eigenschaften
IUPAC Name |
4-(cyclohexylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-18-13-10-6-5-9-12(13)14(15(16(18)20)19(21)22)17-11-7-3-2-4-8-11/h5-6,9-11,17H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTIKFZJFLILBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5719927 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

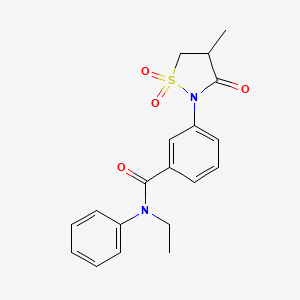
![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4961739.png)
![6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
![2-(4-methylphenyl)-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4961756.png)
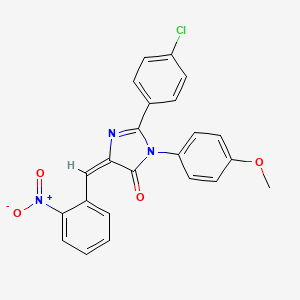
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)

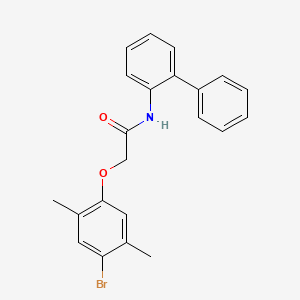
![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)
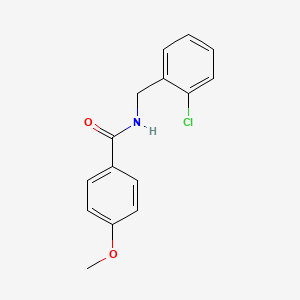
![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)